(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzothiazole derivative characterized by a sulfamoyl group at position 6 of the benzothiazole ring and a 4-(azepan-1-ylsulfonyl)benzoyl imino substituent at position 2. The Z-configuration of the imino group is critical for its stereochemical stability and interaction with biological targets. This compound is hypothesized to exhibit bioactivity due to its sulfonamide and sulfonylurea-like motifs, which are common in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S3/c1-34-21(28)15-27-19-11-10-18(36(24,30)31)14-20(19)35-23(27)25-22(29)16-6-8-17(9-7-16)37(32,33)26-12-4-2-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H2,24,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELLAGKAIWTFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzothiazole core with various substituents that are thought to contribute to its biological activity. The presence of the sulfonamide and azepane moieties suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and antimicrobial activities.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of novel benzothiazole compounds demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. The mechanism involved apoptosis promotion and cell cycle arrest at concentrations as low as 1 μM .
- Specific derivatives have shown to decrease pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a dual mechanism of action involving both direct cytotoxicity and modulation of inflammatory pathways .
- Antimicrobial Activity
- Anti-inflammatory Effects
Data Tables
Case Studies
- Case Study on Anticancer Activity
- Case Study on Anti-inflammatory Activity
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
The compound shares a benzothiazole core with derivatives synthesized by Nassiri and Jalili (2018), such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate. However, unlike these analogs, which feature indole and cyanoacetate groups, the target compound incorporates a sulfamoyl group and an azepane-containing sulfonylbenzoyl moiety.
Functional Group Comparison with Sulfonylurea Herbicides
The sulfamoyl group in the target compound is structurally analogous to sulfonylurea herbicides like metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which inhibits acetolactate synthase in plants .
Data Table: Key Properties and Comparisons
Research Findings and Implications
- Stereochemical Impact: The Z-configuration of the imino group may confer stability against hydrolysis compared to E-isomers, as seen in related sulfonylurea compounds .
- Synthetic Challenges : Introducing the azepane-sulfonylbenzoyl group requires specialized sulfonation and coupling reagents, increasing synthesis complexity relative to simpler benzothiazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves forming the benzothiazole core via cyclization of aminothiophenols with carboxylic acid derivatives, followed by imine formation using 4-(azepan-1-ylsulfonyl)benzoyl chloride. Key steps require precise temperature control (e.g., 0–5°C for imine coupling) and anhydrous solvents like DMF or THF to minimize hydrolysis . Yield optimization (~60–75%) depends on stoichiometric ratios and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm stereochemistry (Z-configuration) and functional groups (e.g., sulfamoyl protons at δ 7.8–8.2 ppm, azepane methylenes at δ 1.4–1.8 ppm) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 512.57 for C₁₉H₂₀N₄O₇S₃) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies in inert atmospheres (N₂) at –20°C show no degradation over 6 months. Hydrolysis of the methyl ester occurs in aqueous buffers (pH > 8), requiring lyophilization for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution and oxidation reactions?
- Methodology :
- Nucleophilic Substitution : The sulfamoyl group (–SO₂NH₂) undergoes substitution with amines (e.g., benzylamine) in DMSO at 80°C, monitored via TLC. The reaction follows second-order kinetics (k = 0.12 M⁻¹s⁻¹) .
- Oxidation : Treatment with m-CPBA selectively oxidizes the thiazole sulfur to sulfoxide, confirmed by IR (S=O stretch at 1040 cm⁻¹) and X-ray crystallography .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced enzyme inhibition?
- Methodology :
- Molecular Docking : AutoDock Vina simulations reveal high binding affinity (–9.2 kcal/mol) to human carbonic anhydrase IX (PDB: 3IAI), driven by sulfamoyl interactions with Zn²⁺ .
- In Vitro Assays : Replace the azepane sulfonyl group with piperidine derivatives to improve IC₅₀ values (e.g., from 1.2 µM to 0.7 µM against CAIX) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Curves : Re-evaluate MIC (minimum inhibitory concentration) values across bacterial strains (e.g., S. aureus MIC = 16 µg/mL vs. 32 µg/mL in prior studies) using standardized CLSI protocols .
- Cytokine Profiling : ELISA assays (TNF-α, IL-6) confirm anti-inflammatory activity in LPS-stimulated macrophages at 10 µM, ruling out off-target cytotoxicity via MTT assays .
Q. How does the compound’s stereochemistry (Z-configuration) influence its pharmacokinetic properties?
- Methodology :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column; the Z-isomer shows 3-fold higher plasma AUC (0–24h) in rat models due to reduced hepatic clearance .
- Metabolite ID : LC-MS/MS identifies glucuronidation at the ester group as the primary metabolic pathway .
Methodological Notes
- Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive steps .
- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .
- Contradiction Resolution : Apply Bland-Altman analysis to harmonize inter-laboratory bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
